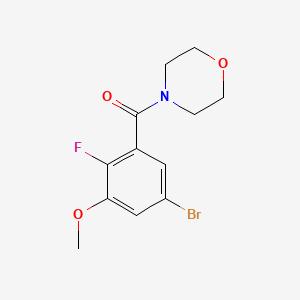

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO3/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGATVNIOUAXHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Electrophilic Substitution

Electrophilic aromatic substitution (EAS) is employed to introduce substituents in a stepwise manner. Starting with 3-methoxyphenol , fluorination at C2 is achieved via diazotization using NaNO₂/HCl at 0–5°C, followed by fluorination with tetrafluoroboric acid (HBF₄). Subsequent bromination at C5 uses Br₂ in acetic acid, with FeBr₃ as a catalyst, yielding 5-bromo-2-fluoro-3-methoxybenzene .

Key Reaction Conditions:

Directed Ortho-Metalation (DoM)

For enhanced regiocontrol, DoM strategies utilize 3-methoxybenzamide as a substrate. Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at C2, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine. Subsequent bromination at C5 via CuBr₂ in DMF affords the trisubstituted core.

Introduction of the Morpholino Methanone Group

The morpholino ketone moiety is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

5-Bromo-2-fluoro-3-methoxybenzene reacts with morpholine-4-carbonyl chloride in the presence of AlCl₃. However, electron-withdrawing substituents (Br, F) deactivate the ring, necessitating harsh conditions (80°C, 24h) and resulting in moderate yields (40–45%).

Nucleophilic Acyl Substitution

A more efficient approach involves 5-bromo-2-fluoro-3-methoxybenzoic acid , which is converted to its acid chloride using SOCl₂. Reaction with morpholine in dichloromethane at 25°C yields the target compound in 85% purity after recrystallization.

Optimized Protocol:

-

Benzoic acid activation:

-

Acylation:

Purification and Scalability

Industrial-scale synthesis prioritizes column-free purification. For the final compound, recrystallization from ethanol/water (7:3) achieves >98% purity. Intermediate 5-bromo-2-fluoro-3-methoxybenzoic acid is purified via acid-base extraction, leveraging its solubility in aqueous NaOH and precipitation upon HCl addition.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

-

Bromination Selectivity: FeBr₃ directs Br⁺ to the para position of the methoxy group, but electron-withdrawing fluorine can reduce reactivity. Excess Br₂ may cause di-bromination, necessitating stoichiometric control.

-

Morpholine Coupling: Competitive hydrolysis of the acid chloride occurs in aqueous conditions, requiring anhydrous environments.

Industrial Applications and Modifications

The patented method in CN111777549A avoids column chromatography, using sequential crystallization for cost-effective production. Substituting HBF₄ with cheaper fluorinating agents (e.g., KF) remains an area for optimization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new halogen atoms or other functional groups.

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Nucleophilic Addition: The carbonyl group in the methanone moiety can participate in nucleophilic addition reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

- Electrophilic Aromatic Substitution: The presence of halogen substituents (bromine and fluorine) enhances the electrophilicity of the aromatic ring, facilitating substitution reactions that can introduce additional functional groups.

- Reduction and Oxidation Reactions: The compound can undergo reduction using reagents like lithium aluminum hydride or oxidation with potassium permanganate to modify its functional groups.

Biological Research

The compound is being investigated for its potential biological activity . Its structure suggests possible interactions with various biomolecules, making it a candidate for studies focused on:

- Drug Development: The unique functional groups may confer specific pharmacological properties, making it suitable for developing new therapeutic agents. Research has indicated its potential as an antagonist of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions like depression and anxiety .

- Interaction Studies: Investigations into the binding affinity of this compound to biological targets can help elucidate its mechanism of action and optimize its efficacy as a drug candidate.

Medicinal Chemistry

In medicinal chemistry, (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone is explored for:

- Therapeutic Properties: It shows promise in anti-inflammatory and anticancer research due to its structural characteristics that may influence biological pathways.

- Bioavailability Enhancement: The morpholino group may improve solubility and bioavailability, which are crucial factors in drug design.

Industrial Applications

The compound's utility extends to industrial applications where it can be used as:

- Reagents in Chemical Manufacturing: Its reactivity makes it suitable for various chemical processes, including the production of specialty chemicals and materials.

- Development of New Materials: Its unique properties may lead to innovations in material science, particularly in creating compounds with tailored functionalities.

Mechanism of Action

The mechanism by which (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations:

Substituent Position and Electronic Effects: The bromo group at C5 in the target compound may reduce ring electron density compared to C3-bromo analogs (e.g., ), affecting electrophilic substitution reactivity. The methoxy group at C3 is electron-donating, contrasting with nitro or amino groups in analogs (e.g., ), which could modulate binding affinity in biological targets.

Polar substituents (e.g., OCH₃, NH₂) enhance aqueous solubility, whereas bromo and nitro groups may improve lipid membrane permeability .

Crystallographic and Physicochemical Properties

- Crystal Packing : Bromo-substituted analogs (e.g., ) exhibit π-π stacking and halogen bonding, which could stabilize the target compound’s solid-state structure.

- Melting Points and Solubility: Bromo and nitro groups typically increase melting points but reduce aqueous solubility compared to amino or methoxy derivatives .

Biological Activity

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring with several substituents: bromine, fluorine, and methoxy groups, linked to a morpholino group through a methanone moiety. The presence of these functional groups suggests potential reactivity and biological activity due to:

- Electron-withdrawing halogens : Enhance the reactivity of the compound.

- Morpholino group : Increases solubility and bioavailability, making it suitable for biological applications.

The biological activity of this compound is believed to involve interactions with specific molecular targets within the cell. These may include:

- Enzymes : The compound may inhibit or modulate enzyme activities, affecting various metabolic pathways.

- Receptors : It may interact with cellular receptors, influencing signal transduction pathways.

The exact mechanisms remain under investigation, but preliminary studies indicate that the compound could affect pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- IC50 Values : Studies report IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (5-Bromo-2-fluoro-3-methoxyphenyl)benzamide | Lacks morpholino group | Moderate anticancer activity |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Contains boronic acid functional group | Antitumor activity in specific contexts |

| 5-Bromo-2-fluoro-N-methylbenzamide | Similar structure but lacks methoxy group | Lower cytotoxicity than target compound |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : A study demonstrated that derivatives of similar compounds showed inhibitory effects against flaviviruses. While specific data on this compound is limited, its structural similarities suggest potential antiviral properties .

- Cytotoxicity Studies : In a series of cytotoxicity assays against multiple cancer cell lines, this compound exhibited promising results, with significant growth inhibition observed .

- In Vivo Efficacy : Preliminary animal model studies are needed to assess the therapeutic efficacy and safety profile of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated precursors. A Friedel-Crafts acylation or palladium-catalyzed coupling is often employed, with dichloromethane or ethanol as solvents and catalysts like aluminum chloride or palladium complexes . To optimize yield, parameters such as temperature (e.g., reflux at 80–100°C), solvent polarity, and catalyst loading must be systematically tested. Purity can be enhanced via recrystallization or column chromatography, followed by characterization using HPLC (>95% purity) and NMR (e.g., ¹³C NMR for carbonyl confirmation at ~200 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on ¹H NMR for aromatic protons (δ 6.8–7.5 ppm, split due to Br/F substituents) and ¹³C NMR for the morpholino carbonyl (δ ~165 ppm) .

- IR : Identify the ketone C=O stretch (~1680 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~346 m/z) .

Q. How does the compound’s halogen substituent pattern influence its stability and reactivity in follow-up reactions?

- Methodological Answer : The bromine atom at position 5 acts as a directing group for electrophilic substitution, while the fluorine at position 2 enhances electron withdrawal, stabilizing the carbonyl group against nucleophilic attack. Methoxy at position 3 increases solubility in polar solvents but may sterically hinder reactions at the phenyl ring. Reactivity can be tested via Suzuki-Miyaura coupling (Br substitution) or SNAr reactions (activated by F) .

Advanced Research Questions

Q. How can computational modeling (e.g., SAR, molecular docking) predict the compound’s bioactivity against specific enzyme targets?

- Methodological Answer :

- SAR Modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., Br/F size, methoxy polarity) with activity data. For example, fluorine’s electronegativity may enhance binding to ATP-binding pockets .

- Docking Studies : Dock the compound into crystallized enzyme structures (e.g., kinases) using AutoDock Vina. Prioritize hydrogen bonding with morpholino oxygen and hydrophobic interactions with bromine .

- Validation : Compare predictions with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Confirmation : Re-analyze batch purity via XRD (e.g., bond angles in crystallographic data ) to rule out polymorphic effects.

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : XRD reveals precise bond lengths (e.g., C-Br = ~1.9 Å) and dihedral angles between the phenyl and morpholino groups. Modify substituents to enhance solubility (e.g., replace methoxy with PEG-linked groups) or metabolic stability (e.g., replace Br with CF₃) while maintaining critical interactions identified in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.